Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate

Description

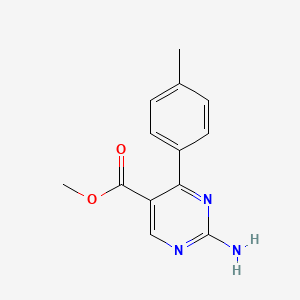

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate (CAS: 1133115-58-8) is a pyrimidine derivative characterized by a methyl ester group at position 5, an amino substituent at position 2, and a para-tolyl group at position 4 of the pyrimidine ring (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrimidine scaffold, which is prevalent in pharmaceuticals and agrochemicals. Its synthesis and applications are often explored in academic and industrial research, as evidenced by its commercial availability from chemical suppliers .

Properties

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-3-5-9(6-4-8)11-10(12(17)18-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURVMBMZJVLGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674829 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-58-8 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-4-p-tolylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.

Types of Reactions:

Oxidation: Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alk

Biological Activity

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests a variety of interactions with biological systems, which may lead to significant therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate. For instance, compounds within this class have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that certain derivatives exhibit potency comparable to established antibiotics like ciprofloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|---|

| Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate | Staphylococcus aureus | 25 | Chloramphenicol |

| Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate | Escherichia coli | 50 | Ciprofloxacin |

Antifungal Activity

Additionally, compounds similar to Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate have been evaluated for antifungal activity. In studies assessing their efficacy against common fungal pathogens, several derivatives showed promising results, indicating potential applications in treating fungal infections .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | IC50 (mg/L) | Comparison Fungicide |

|---|---|---|---|

| Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate | Botrytis cinerea | 54.8 | Hymexazol |

| Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate | Sclerotinia sclerotiorum | 28.9 | Hymexazol |

The mechanism by which Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes or pathways in microbial metabolism. For instance, studies on related pyrimidines indicate that they may interfere with nucleic acid synthesis or disrupt cell wall integrity in bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the side chains and functional groups can significantly impact their potency and selectivity against various pathogens. For example, the introduction of different substituents on the pyrimidine ring has been correlated with enhanced antimicrobial efficacy .

Table 3: SAR Insights from Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| p-Tolyl | Increases antibacterial potency |

| Amino group | Enhances solubility and bioavailability |

| Methyl ester | Improves metabolic stability |

Case Studies

Several case studies have explored the therapeutic potential of methyl pyrimidine derivatives. One notable study investigated a series of compounds in vivo, demonstrating that certain derivatives could modulate inflammatory responses in animal models. These findings suggest that Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate may also possess anti-inflammatory properties, warranting further investigation into its mechanisms and therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate belongs to the pyrimidine family, characterized by a pyrimidine ring with various substituents that enhance its biological activity. The presence of the p-tolyl group and the carboxylate moiety plays a crucial role in its interactions with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM and 11.73 μM respectively.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors related to cell proliferation and apoptosis. Studies suggest that it induces apoptosis through caspase activation, significantly increasing caspase-9 levels in treated cells.

2. Antimicrobial Properties

- Assessment Against Bacteria : Investigations into the antimicrobial properties of methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate have shown promising results against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibacterial agent.

3. Pharmaceutical Intermediate

- The compound is being explored as a pharmaceutical intermediate in drug development processes, particularly for synthesizing more complex molecules with therapeutic applications.

Industrial Applications

1. Agrochemicals

- Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate is utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that target specific biological pathways in plants.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Induced apoptosis in breast cancer cell lines via caspase activation. |

| Antimicrobial Assessment | Effective against various bacterial strains, suggesting utility as an antibacterial. |

Comparison with Similar Compounds

Structural analogs of Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate can be categorized based on modifications to the heterocyclic core, substituent positions, or ester groups. Below is a detailed analysis of key analogs:

Pyrimidine Carboxylate Esters with Varied Substituents

Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate (CAS: 903445-89-6)

- Structure: Ethyl ester at position 5, p-tolylamino group at position 2, and methyl group at position 4.

- Molecular Formula : C₁₅H₁₇N₃O₂; Molecular Weight : 271.31 g/mol .

- The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound.

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)

- Structure: Ethyl ester at position 5, amino group at position 2, and methyl group at position 4.

- Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.19 g/mol .

- Key Differences : Lacks the para-tolyl group, reducing aromatic π-π interactions. The ethyl ester increases molecular weight by ~28 Da compared to the methyl ester in the target compound.

Thiazole Analogs

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (CAS: 1133115-44-2)

- Structure: Thiazole core replaces pyrimidine, with methyl ester, amino, and p-tolyl groups retained.

- Molecular Formula : C₁₂H₁₁N₂O₂S; Molecular Weight : 247.07 g/mol .

- Thiazoles are common in bioactive molecules (e.g., antivirals), suggesting divergent applications compared to pyrimidine derivatives.

Triazole and Benzoate Derivatives

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3)

- Structure: Triazole core with methyl ester and amino groups.

- Molecular Formula : C₄H₆N₄O₂; Molecular Weight : 142.11 g/mol .

Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 117324-58-0)

- Structure: Benzene ring with trifluoromethyl, amino, and methyl ester groups.

- Molecular Formula: C₉H₈F₃NO₂; Molecular Weight: 219.16 g/mol .

- Key Differences : The benzoate scaffold lacks nitrogen heteroatoms, limiting coordination with metal catalysts or biological targets.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Core Structure | Substituents (Positions) | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate | 1133115-58-8 | Pyrimidine | 2-NH₂, 4-p-tolyl | Methyl | 243.26 |

| Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate | 903445-89-6 | Pyrimidine | 2-(p-tolylamino), 4-CH₃ | Ethyl | 271.31 |

| Methyl 2-amino-4-p-tolylthiazole-5-carboxylate | 1133115-44-2 | Thiazole | 2-NH₂, 4-p-tolyl | Methyl | 247.07 |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | Pyrimidine | 2-NH₂, 4-CH₃ | Ethyl | 181.19 |

Implications of Structural Modifications

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight than ethyl esters, impacting solubility and bioavailability .

- Substituent Effects : The para-tolyl group in the target compound enhances hydrophobicity, favoring membrane permeability in drug design. Conversely, hydroxyl or trifluoromethyl groups (e.g., in benzoate derivatives) increase polarity .

- Heterocyclic Core : Pyrimidines offer nitrogen-rich environments for hydrogen bonding, whereas thiazoles and triazoles introduce sulfur or additional nitrogen atoms, altering electronic profiles and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.